7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
The compound 7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by distinct substitutions at the 1, 3, 7, and 8 positions of the purine core. The 1- and 3-positions are methylated, while the 7-position features an ethyl group. The 8-position is substituted with a [4-(4-fluorophenyl)piperazin-1-yl]methyl moiety, introducing a fluorinated arylpiperazine group. The compound’s crystallographic refinement (if performed) likely employs programs like SHELXL, a widely used tool for small-molecule structure determination .
Properties
IUPAC Name |
7-ethyl-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN6O2/c1-4-27-16(22-18-17(27)19(28)24(3)20(29)23(18)2)13-25-9-11-26(12-10-25)15-7-5-14(21)6-8-15/h5-8H,4,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRWELSBVLECEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione , also known as C470-0020, is a purine derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of C470-0020 is , with a molecular weight of 396.45 g/mol. The compound features a unique structure that includes an ethyl group, a fluorophenyl piperazine moiety, and a dimethyl tetrahydropurine core.
| Property | Value |
|---|---|
| Molecular Formula | C20H25FN6O2 |
| Molecular Weight | 396.45 g/mol |
| IUPAC Name | 7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethylpurine-2,6-dione |
| InChI Key | MDL Number (MFCD) |
Biological Activity Overview
Research indicates that C470-0020 may exhibit various biological activities, including:
- Antitumor Activity : The compound has been evaluated for its potential to inhibit tumor growth. Studies have shown that derivatives with similar structures can target specific receptors involved in cancer progression.
- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity against certain pathogens. Its structural components may enhance its interaction with microbial targets.
- CNS Activity : Given the presence of the piperazine moiety, there is potential for neuropharmacological effects, including modulation of neurotransmitter systems.
The biological activity of C470-0020 is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in nucleotide metabolism or signaling pathways.
- Receptor Binding : It is hypothesized that C470-0020 can bind to various receptors, potentially modulating their activity which could lead to therapeutic effects in conditions such as cancer or infections.
Case Studies and Research Findings
Several studies have highlighted the biological potential of similar compounds:
- Antitumor Studies : A study published in MDPI demonstrated that purine derivatives with ethyl substitutions exhibited enhanced activity against cancer cell lines compared to their methylated counterparts .
- Antimicrobial Testing : Research indicated that compounds with similar piperazine structures showed significant antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis, suggesting that C470-0020 could exhibit similar properties .
- CNS Activity Evaluation : A study on related compounds indicated potential CNS effects due to piperazine's influence on serotonin receptors, which could be relevant for mood disorders or anxiety .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for therapeutic use. Its structural characteristics suggest potential interactions with various biological targets, primarily in the central nervous system.
Dopamine D2 Receptor Modulation
One of the most notable applications of this compound is its interaction with dopamine D2 receptors. Dopamine D2 receptor antagonists and partial agonists are crucial in treating psychiatric disorders such as schizophrenia and Parkinson's disease. The compound's structure, which includes a piperazine moiety, aligns with known pharmacophores that exhibit high affinity for D2 receptors. Research indicates that modifications in the aromatic and cyclic amine structures can enhance receptor binding affinity, making this compound a promising candidate for further development in treating these conditions .
Anti-Cancer Activity
Recent studies have highlighted the potential anti-cancer properties of compounds similar to 7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The Mannich bases derived from related structures have shown cytotoxic effects against various cancer cell lines, including hepatoma and breast cancer cells. These compounds demonstrated IC50 values lower than 2 μg/mL against MCF-7 breast cancer cells, indicating significant potency compared to traditional chemotherapeutics like 5-fluorouracil .
Neuroprotective Effects
The neuroprotective potential of this compound is another area of interest. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in neurodegenerative diseases. Studies suggest that compounds with similar structures can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in diseases such as Alzheimer's and multiple sclerosis.
Analytical Studies and Structure-Activity Relationships
A comprehensive understanding of the structure-activity relationship (SAR) is essential for optimizing the efficacy of this compound. Analytical studies have utilized techniques such as LC-MS/MS to evaluate the pharmacokinetics and bioavailability of related compounds. The incorporation of fluorinated phenyl groups has been shown to enhance solubility and stability, which are critical for drug formulation .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and improved viability compared to untreated controls.
Case Study 2: Anticancer Activity
In vitro assays were conducted on various cancer cell lines using derivatives of the compound. The studies demonstrated that specific modifications enhanced cytotoxicity against breast and liver cancer cells, suggesting a pathway for developing targeted cancer therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous purine-2,6-dione derivatives share the core scaffold but differ in substituents at the 7- and 8-positions and modifications to the piperazine/piperidine ring. Below is a detailed comparison based on the evidence:
Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives
Key Observations:
Position 7 Variability: The target compound’s 7-ethyl group contrasts with bulkier substituents like 3-phenylpropyl or 4-fluorobenzyl . Smaller alkyl groups (e.g., ethyl) may enhance metabolic stability compared to aromatic substituents, which could influence receptor binding affinity.
Position 8 Modifications :
- The target’s 4-(4-fluorophenyl)piperazine group is shared with , but replaces this with a 4-methylpiperazine, eliminating fluorophenyl interactions. Fluorine atoms often enhance bioavailability and target engagement via hydrophobic or halogen-bonding interactions.
- Compound substitutes the fluorophenyl with an ethyl group on piperazine, which may alter pharmacokinetics (e.g., increased lipophilicity).
Piperazine Functionalization: Electron-withdrawing groups (e.g., 4-fluorophenyl in the target) may modulate piperazine basicity, affecting binding to amine-sensitive targets.
The fluorophenyl group in the target compound may enhance selectivity for fluorophoric enzyme pockets.
Limitations:
- Absence of pharmacological or solubility data in the evidence restricts mechanistic insights.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
